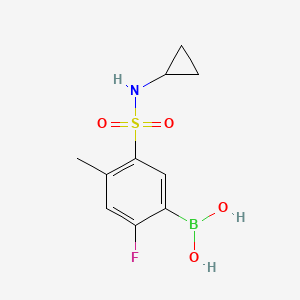

(5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid

描述

(5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound contains a boronic acid group, which is known for its versatility in forming carbon-carbon bonds, making it valuable in various chemical synthesis processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

化学反应分析

Types of Reactions

(5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions vary widely, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the aromatic ring.

科学研究应用

Antimicrobial Activity

One of the primary areas of interest for (5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid is its antimicrobial properties. Research indicates that boronic acids can exhibit significant activity against various bacterial strains, including those resistant to traditional antibiotics. The compound's ability to inhibit key bacterial enzymes makes it a candidate for developing new antibacterial agents.

Case Study: Inhibition of β-lactamase

A study examined the interaction of boronic acids with New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae. The compound demonstrated promising results with a Minimum Inhibitory Concentration (MIC) of 0.39 μg/mL, indicating potent activity against resistant strains . The mechanism of action likely involves the binding of the boronic acid to the active site of the enzyme, thereby blocking its function.

Drug Development

The unique properties of this compound make it a valuable intermediate in the synthesis of novel pharmaceuticals. Its structural characteristics allow for modifications that can enhance bioactivity and selectivity.

Synthesis and Modification

The compound can be synthesized through various methods, including Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing complex organic molecules. The ability to modify the boronic acid moiety facilitates the development of targeted therapies for diseases such as cancer and bacterial infections .

Role as a Chemical Reagent

In addition to its pharmaceutical applications, this compound serves as an essential reagent in organic synthesis. Its boron atom allows for participation in various reactions, including:

- Cross-Coupling Reactions : Utilized in forming carbon-carbon bonds.

- Functionalization Reactions : Acts as a precursor for introducing functional groups into organic molecules.

These reactions are critical in developing new materials and fine chemicals.

作用机制

The mechanism by which (5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them effective in enzyme inhibition and other biological processes. The molecular pathways involved often include the formation of boronate esters, which can modulate the activity of target enzymes or receptors.

相似化合物的比较

Similar Compounds

Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the additional functional groups present in (5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid.

(4-(N-Cyclopropylsulfamoyl)phenyl)boronic acid: Another boronic acid derivative with a similar sulfonamide group but different substitution pattern on the aromatic ring.

(5-(N-Cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid: A closely related compound with a methoxy group instead of a fluoro and methyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of both a fluoro and methyl group on the aromatic ring, along with the sulfonamide and boronic acid groups, provides a unique combination of electronic and steric effects that can be exploited in various chemical and biological contexts.

生物活性

(5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid, with the CAS number 1704121-43-6, is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols and are increasingly recognized in medicinal chemistry for their roles in drug discovery and development.

- Molecular Formula : CHB F N OS

- Molecular Weight : 273.09 g/mol

- Structure : The compound features a boronic acid moiety, which is critical for its interaction with biological targets.

Boronic acids have been shown to interact with various biological molecules, including proteins and enzymes, through the formation of reversible covalent bonds. This property is particularly useful in the design of inhibitors for proteases and other enzymes involved in disease processes. The specific mechanism for this compound remains to be fully elucidated, but its structural characteristics suggest potential interactions with serine proteases and other targets relevant to cancer therapy.

Anticancer Properties

Research indicates that boronic acids can act as proteasome inhibitors, which are important in the treatment of various cancers. For instance, compounds similar to this compound have been studied for their ability to inhibit the 26S proteasome, leading to apoptosis in cancer cells. This mechanism is crucial in therapies against multiple myeloma and solid tumors.

Case Studies

- Proteasome Inhibition : In studies involving boronic acid derivatives, it has been demonstrated that they can effectively inhibit the proteasome's activity, leading to increased levels of pro-apoptotic factors within cancer cells. This has been linked to enhanced therapeutic efficacy in preclinical models of breast and prostate cancers.

- Fluorescent Probes : The compound's potential as a fluorescent probe has also been explored. Similar boronic acids have been used successfully to detect specific biomolecules, such as hyperphosphorylated tau proteins in Alzheimer's disease models, showcasing their versatility beyond traditional therapeutic roles.

Research Findings

Recent literature highlights the increasing use of boron-containing compounds in drug discovery:

- Antifungal and Antibacterial Activity : Boronic acids have demonstrated significant antifungal and antibacterial properties. For instance, compounds like AN2690 and AN2728 have progressed through clinical trials, indicating the therapeutic potential of this class of compounds.

- Drug Design : The introduction of boron into drug scaffolds has been shown to enhance binding affinity and selectivity towards biological targets, making compounds like this compound promising candidates for further development.

Comparative Analysis

The following table summarizes key aspects of this compound compared to other notable boronic acids:

| Compound Name | CAS Number | Molecular Formula | Biological Activity |

|---|---|---|---|

| This compound | 1704121-43-6 | CHB F N OS | Proteasome inhibition; potential anticancer activity |

| Bortezomib | 179324-69-7 | CHB NO | Approved proteasome inhibitor for multiple myeloma |

| AN2690 | 1170279-73-6 | CHB N OS | Antifungal activity; clinical trials |

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid?

- Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic acid's reactivity with aryl halides. Key steps include:

Pre-functionalization : Introduce the sulfamoyl and cyclopropyl groups prior to boronation.

Boronation : Use palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents (THF or DMF) under inert conditions.

Purification : Employ column chromatography or recrystallization for isolation .

Q. How does the boronic acid moiety in this compound interact with diols, and what experimental methods quantify this reactivity?

- Answer : The boronic acid forms reversible esters with 1,2- or 1,3-diols. To study kinetics:

- Stopped-flow fluorescence : Measure binding rates (e.g., ) at physiological pH ( ).

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (, ).

- Key Insight : Substituents (e.g., fluorine, sulfamoyl) influence electron density, altering binding affinity.

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

- Answer :

- HPLC-MS : Assess purity (>95%) and detect hydrolytic byproducts.

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen.

- NMR in D₂O : Monitor boronic acid-diol equilibria at varying pH.

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Spill Management : Neutralize with alkaline solutions (e.g., 10% NaOH).

Advanced Research Questions

Q. How do substituents (e.g., fluorine, sulfamoyl) influence binding kinetics with glycoproteins?

- Answer : Electron-withdrawing groups (e.g., -F) enhance boronic acid’s Lewis acidity, accelerating diol binding. Example kinetic trends from :

| Sugar | (Ms) |

|---|---|

| D-Fructose | ~10 |

| D-Glucose | ~10 |

- Method : Use stopped-flow fluorescence to compare for modified vs. unmodified boronic acids.

Q. How can buffer composition improve selectivity in glycoprotein binding assays?

- Answer : Secondary interactions (e.g., hydrophobic effects) can reduce selectivity. Optimize by:

- pH Adjustment : Use buffers (e.g., HEPES, pH 7.4) to stabilize boronate-diol esters.

- Additives : Include competitive inhibitors (e.g., sorbitol) to block non-specific binding ( ).

Q. What computational strategies predict the compound’s binding modes with therapeutic targets?

- Answer :

- Density Functional Theory (DFT) : Calculate orbital energies to assess Lewis acidity.

- Molecular Dynamics (MD) : Simulate interactions with enzyme active sites (e.g., proteases).

Q. How do thermodynamic vs. kinetic parameters guide drug design for this compound?

- Answer :

- Thermodynamics : Prioritize compounds with high (tight binding) for irreversible inhibitors.

- Kinetics : Optimize for sustained target engagement (e.g., proteasome inhibitors).

Q. What strategies mitigate hydrolysis of the boronic acid group during in vitro assays?

- Answer :

- Stabilizers : Add polyols (e.g., glycerol) to shift equilibrium toward boronate esters.

- Low-Temperature Assays : Conduct reactions at 4°C to slow hydrolysis ( ).

Q. How can isotopic labeling (e.g., ) enhance NMR studies of this compound?

- Answer :

- Isotopic Enrichment : Use -labeled boronic acid to enhance NMR signal resolution.

- Applications : Track binding dynamics in real-time (e.g., with -labeled sugars).

属性

IUPAC Name |

[5-(cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BFNO4S/c1-6-4-9(12)8(11(14)15)5-10(6)18(16,17)13-7-2-3-7/h4-5,7,13-15H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGSIEUOUKOIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)C)S(=O)(=O)NC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。